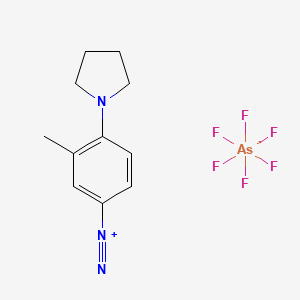
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) is a chemical compound with the molecular formula C11H14AsF6N3. This compound is part of the diazonium salts family, which are known for their versatility in organic synthesis. The presence of the pyrrolidinyl group and the hexafluoroarsenate anion makes this compound unique and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) typically involves the diazotization of 3-methyl-4-(1-pyrrolidinyl)aniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluoroarsenate salt by adding hexafluoroarsenic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Sodium sulfite or other reducing agents are commonly used.
Major Products
Substitution Reactions: Halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: 3-methyl-4-(1-pyrrolidinyl)aniline.
Aplicaciones Científicas De Investigación
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Medicinal Chemistry: Investigated for its potential in drug development and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions. The hexafluoroarsenate anion stabilizes the diazonium cation, making it more manageable in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium sulfate
Comparison
Compared to other diazonium salts, benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) offers unique reactivity due to the presence of the pyrrolidinyl group and the hexafluoroarsenate anion. These features enhance its stability and make it suitable for specific synthetic applications that other diazonium salts may not be able to perform as effectively.
Propiedades
Número CAS |
27569-09-1 |
|---|---|
Fórmula molecular |
C11H14AsF6N3 |
Peso molecular |
377.16 g/mol |
Nombre IUPAC |
hexafluoroarsenic(1-);3-methyl-4-pyrrolidin-1-ylbenzenediazonium |
InChI |
InChI=1S/C11H14N3.AsF6/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;2-1(3,4,5,6)7/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
Clave InChI |
OUCQCNMAAYRJTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[As-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


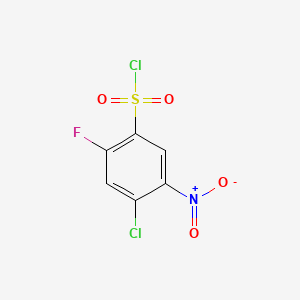
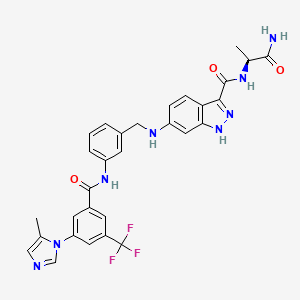
![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)
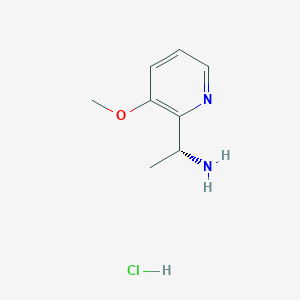

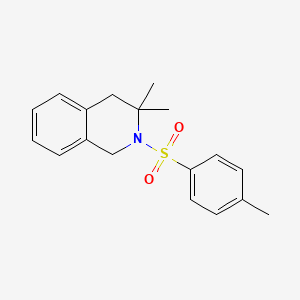
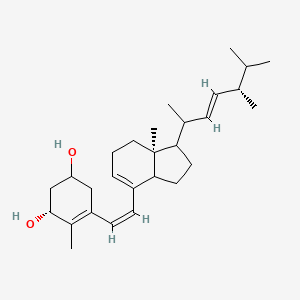
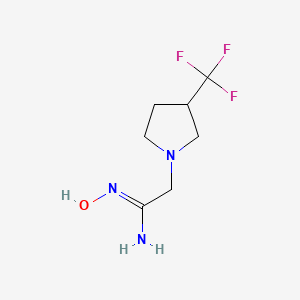
![[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)
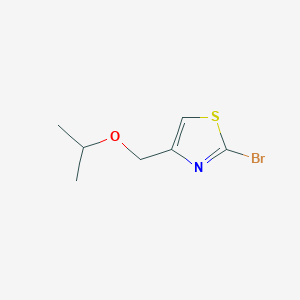
![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
![n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide](/img/structure/B13430885.png)

![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
